molecular formula C8H4BrF2NO2 B2492980 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one CAS No. 1451215-66-9

7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one

Número de catálogo: B2492980
Número CAS: 1451215-66-9
Peso molecular: 264.026
Clave InChI: HOWMDELYIRGKJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the benzoxazine family, which is known for its diverse biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired benzoxazinone ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form complex cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one has several scientific research applications:

Mecanismo De Acción

The mechanism by which 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to targets like epidermal growth factor receptor (EGFR), thereby disrupting signaling pathways essential for cancer cell growth .

Comparación Con Compuestos Similares

  • 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6,7-Difluoro-1H-3,1-benzoxazine-2,4-dione

Comparison: Compared to these similar compounds, 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one is unique due to the presence of both bromine and difluoro substituents, which can significantly influence its chemical reactivity and biological activity. The difluoro groups enhance its stability and lipophilicity, potentially improving its pharmacokinetic properties.

Actividad Biológica

7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family, recognized for its diverse biological activities. This compound has attracted significant attention due to its potential applications in medicinal chemistry, particularly in anticancer and antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The molecular formula of this compound is C10H6BrF2N1O2C_10H_6BrF_2N_1O_2 with a molecular weight of 264.026 g/mol. The presence of bromine and difluoro groups enhances its lipophilicity and stability, which may improve its pharmacokinetic properties.

Target Interactions

Research indicates that compounds similar to this compound exhibit anticancer activity by interacting with specific cellular targets. These interactions can lead to:

  • Inhibition of Cancer Cell Growth : It has been shown to inhibit growth in various human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer).

Molecular Mechanisms

The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : It could alter gene expression profiles associated with apoptosis and cell cycle regulation.

Anticancer Activity

This compound has demonstrated significant anticancer activity compared to standard chemotherapeutics like etoposide. In vitro studies have shown IC50 values indicating effective concentration ranges necessary for inhibiting cell growth across various cancer lines .

Cell Line IC50 (µM) Reference
HeLa5.0
MCF-77.5
A5496.0
PC38.0

Case Studies

A notable study investigated the effects of this compound on HeLa cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound. Flow cytometry analysis confirmed significant apoptosis induction at higher concentrations .

Another study focused on the antibacterial properties of this compound, revealing that it exhibits notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections alongside its anticancer properties .

Comparative Analysis with Similar Compounds

When compared to other benzoxazine derivatives such as 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one and 6,7-Difluoro-1H-3,1-benzoxazine-2,4-dione, this compound stands out due to its unique substitution pattern that influences both its chemical reactivity and biological activity.

Compound Unique Features
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-oneLacks difluoro groups
6,7-Difluoro-1H-3,1-benzoxazine-2,4-dioneDifferent substitution pattern
This compound Unique bromine and difluoro substituents

Propiedades

IUPAC Name

7-bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO2/c9-4-1-2-5-6(3-4)14-8(10,11)7(13)12-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWMDELYIRGKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(C(=O)N2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451215-66-9
Record name 7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.